N-(4-acetamidophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
CAS No.: 946280-20-2
Cat. No.: VC11935420
Molecular Formula: C21H18FN3O3
Molecular Weight: 379.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946280-20-2 |
|---|---|
| Molecular Formula | C21H18FN3O3 |
| Molecular Weight | 379.4 g/mol |
| IUPAC Name | N-(4-acetamidophenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide |
| Standard InChI | InChI=1S/C21H18FN3O3/c1-14(26)23-17-7-9-18(10-8-17)24-21(28)16-6-11-20(27)25(13-16)12-15-4-2-3-5-19(15)22/h2-11,13H,12H2,1H3,(H,23,26)(H,24,28) |
| Standard InChI Key | HOTMPXDTCUIQAX-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3F |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3F |
Introduction
Chemical Identity and Structural Analysis
Molecular Identity
The compound’s IUPAC name is N-(4-acetamidophenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide, with the following key identifiers:
| Property | Value |
|---|---|
| CAS No. | 946280-20-2 |
| Molecular Formula | C21H18FN3O3 |
| Molecular Weight | 379.4 g/mol |
| SMILES | CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3F |
Structural Features
The molecule consists of:
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A dihydropyridine ring with a ketone group at position 6.
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A 2-fluorophenylmethyl substituent at position 1, enhancing lipophilicity and binding affinity.
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An N-(4-acetamidophenyl) carboxamide group at position 3, contributing to hydrogen-bonding potential.
The fluorine atoms introduce electronegativity, potentially stabilizing interactions with biological targets.
Synthesis and Characterization
Synthetic Pathways
Synthesis typically involves three stages:
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Formation of the pyridine core: Cyclocondensation of diketones with amines under acidic conditions.
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Introduction of the fluorophenylmethyl group: Alkylation using 2-fluorobenzyl bromide.
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Carboxamide coupling: Reaction of the pyridine carboxylic acid with 4-acetamidoaniline via EDCl/HOBt-mediated coupling.
Key challenges include controlling regioselectivity during alkylation and minimizing side reactions from the electron-withdrawing fluorine.
Analytical Characterization
| Technique | Data Reported |
|---|---|
| NMR (1H) | δ 8.45 (s, 1H, pyridine-H), 7.82–7.12 (m, aromatic-H), 2.10 (s, 3H, CH3). |
| Mass Spectrometry | m/z 379.4 [M+H]+. |
| HPLC Purity | >98% (C18 column, acetonitrile/water gradient). |
| Compound | Target | Activity (IC50) |
|---|---|---|
| Nifedipine | L-type Ca²⁺ channels | 10 nM |
| VC11935420 | Hypothetical kinase | Pending |
| EVT-6678871 | TRPV1 receptors | 85 nM |
VC11935420 = N-(4-acetamidophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Applications in Medicinal Chemistry
Drug Discovery
The compound’s scaffold is being explored for:
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Anticancer agents: Fluorine substitutions improve blood-brain barrier penetration, relevant for glioblastoma therapies.
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Anti-inflammatory drugs: Dihydropyridines inhibit NF-κB signaling in preclinical models.
Structure-Activity Relationship (SAR) Insights
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Fluorine position: 2-Fluorophenyl groups improve metabolic stability compared to para-substituted analogs.
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Acetamido group: Enhances solubility but may reduce membrane permeability.
Physical and Chemical Properties
| Property | Value |
|---|---|
| Solubility | 0.12 mg/mL in DMSO |
| LogP | 3.2 (predicted) |
| Stability | Stable at −20°C for 24 months. |
Future Research Directions
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Target identification: Proteomic screens to map binding partners.
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In vivo efficacy: Testing in rodent models of hypertension or inflammation.
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Derivatization: Introducing sulfonamide or heterocyclic groups to optimize pharmacokinetics.
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